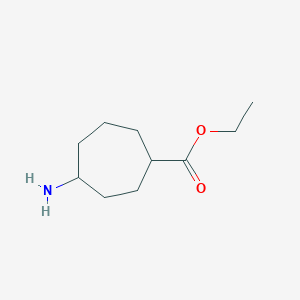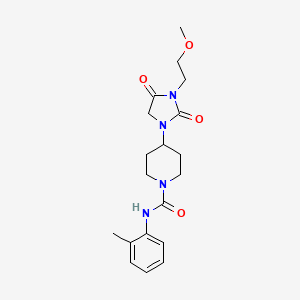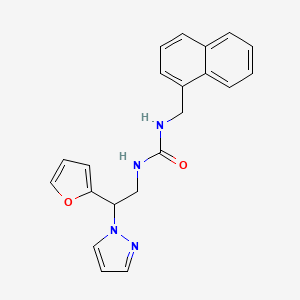
Ethyl 4-aminocycloheptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-aminocycloheptane-1-carboxylate, also known as ethyl homocycloheptanecarboxylate, is a chemical compound used in scientific research. It is a cyclic amino acid derivative with potential therapeutic applications.
作用機序
The exact mechanism of action of Ethyl 4-aminocycloheptane-1-carboxylate is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. It is also thought to affect the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
Ethyl 4-aminocycloheptane-1-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of GABA and decrease the levels of glutamate in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
The advantages of using Ethyl 4-aminocycloheptane-1-carboxylate in lab experiments include its potential therapeutic applications and its ability to modulate the GABAergic system. However, its limitations include its low yield in the synthesis process and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on Ethyl 4-aminocycloheptane-1-carboxylate. These include studying its potential use in the treatment of various diseases, such as Parkinson's disease and depression. Further research is also needed to fully understand its mechanism of action and to improve the synthesis method to increase the yield. Additionally, the potential side effects of Ethyl 4-aminocycloheptane-1-carboxylate need to be thoroughly investigated to ensure its safety for use in humans.
Conclusion
Ethyl 4-aminocycloheptane-1-carboxylate is a chemical compound with potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant effects, as well as its potential use in the treatment of various diseases. Its mechanism of action involves the modulation of the GABAergic system and the regulation of neurotransmitter release. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential and to improve the synthesis method.
合成法
Ethyl 4-aminocycloheptane-1-carboxylate can be synthesized through a multistep process involving the reaction of cycloheptanone with Ethyl 4-aminocycloheptane-1-carboxylate diazoacetate, followed by hydrogenation and cyclization. The yield of this process is reported to be around 50%.
科学的研究の応用
Ethyl 4-aminocycloheptane-1-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
特性
IUPAC Name |
ethyl 4-aminocycloheptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)8-4-3-5-9(11)7-6-8/h8-9H,2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXSSGKCVPPKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-aminocycloheptane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2699509.png)
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2699511.png)




![4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2699518.png)
![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2699522.png)
![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2699523.png)

![4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride](/img/structure/B2699527.png)

![3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2699530.png)
